

A Technical Guide to Cyclobutanecarboxamide: Synthesis, Characterization, and Applications in Drug Discovery

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Compound of Interest

Compound Name: **Cyclobutanecarboxamide**

Cat. No.: **B075595**

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This guide provides an in-depth analysis of **cyclobutanecarboxamide**, a pivotal building block in modern organic synthesis and pharmaceutical development. We will explore its fundamental properties, detail robust synthetic protocols, and discuss its strategic application in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Motif

In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—a concept that encourages the move away from planar, aromatic structures towards more three-dimensional molecules.^[1] Saturated carbocycles, particularly strained ring systems like cyclobutane, are increasingly utilized to impart favorable physicochemical and pharmacological properties. The cyclobutane ring offers a unique combination of structural rigidity and a non-planar, puckered conformation.^{[2][3]}

Cyclobutanecarboxamide (CAS No. 1503-98-6) serves as a key intermediate, incorporating this valuable scaffold into more complex molecular architectures.^{[4][5]} Its utility stems from its role as a conformationally restricted building block, which can enhance metabolic stability, improve binding affinity to biological targets, and provide access to novel chemical space.^{[1][2]}

This guide offers a comprehensive overview of its synthesis, analytical characterization, and strategic deployment in research.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. **Cyclobutanecarboxamide** is a simple yet structurally significant molecule whose properties are well-documented.

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO	[6] [7] [8]
Molecular Weight	99.13 g/mol	[6] [7] [8]
IUPAC Name	cyclobutanecarboxamide	[6]
CAS Number	1503-98-6	[6] [7]
Monoisotopic Mass	99.068413911 Da	[6]
Topological Polar Surface Area	43.1 Å ²	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	1	[6]
XLogP3-AA (Lipophilicity)	0.1	[6]

These properties, particularly its moderate polarity and capacity for hydrogen bonding, make it a versatile scaffold for further chemical modification.

Synthesis of Cyclobutanecarboxamide: From Precursor to Product

The synthesis of **cyclobutanecarboxamide** can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.

Route 1: Amide Formation from Cyclobutanecarboxylic Acid

The most direct and widely used method is the formation of the amide from its corresponding carboxylic acid precursor, cyclobutanecarboxylic acid. This transformation is a cornerstone of organic synthesis and involves two key steps: activation of the carboxylic acid and subsequent reaction with an amine source.

Experimental Protocol:

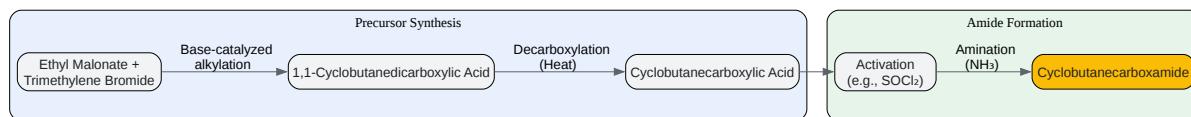
- Acid Chloride Formation (Activation):
 - In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclobutanecarboxylic acid (1.0 eq).
 - Add thionyl chloride (SOCl_2) (1.2 eq) either neat or in an inert solvent like dichloromethane (DCM).
 - Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
 - Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material via thin-layer chromatography (TLC).
 - Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude cyclobutanecarbonyl chloride.
- Amidation:
 - Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add an excess of concentrated aqueous ammonia (NH_4OH) (approx. 3.0 eq) dropwise with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield **cyclobutanecarboxamide**. The product can be further purified by recrystallization or column chromatography.

Causality: The conversion of the carboxylic acid to an acid chloride is a critical activation step. The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic ammonia, a thermodynamically favorable process that drives the reaction to completion.

Route 2: Advanced Synthesis via Palladium-Catalyzed Aminocarbonylation

For more specialized applications, modern catalytic methods offer elegant solutions. A notable example is the palladium-catalyzed regioselective aminocarbonylation of cyclobutanols.[1][9] This method allows for the direct conversion of readily available cyclobutanols into **cyclobutanecarboxamides** by reacting them with an amine and carbon monoxide in the presence of a palladium catalyst.[1] The regioselectivity (i.e., the formation of 1,1- vs. 1,2-substituted products) can be controlled by the choice of ligand.[1]



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Caption: General workflow for the synthesis of **cyclobutanecarboxamide** from common starting materials.

Spectroscopic and Analytical Characterization

Self-validating protocols require rigorous characterization to confirm the identity and purity of the synthesized compound. The structure of **cyclobutanecarboxamide** can be unequivocally confirmed using standard spectroscopic techniques.

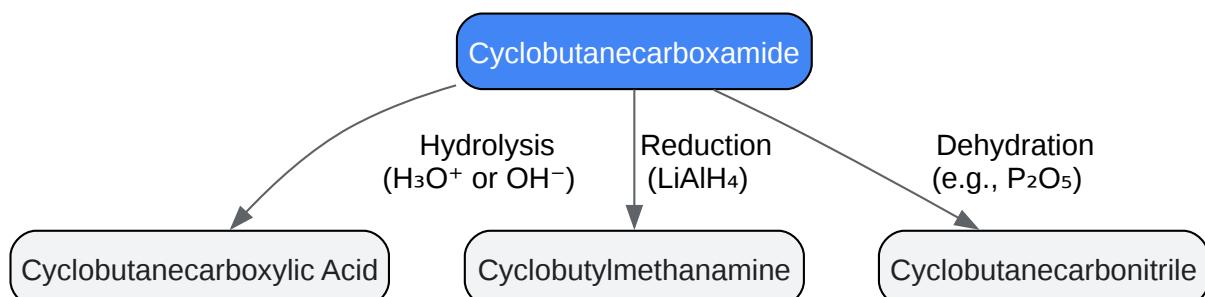
Technique	Expected Observations
¹ H NMR	Signals corresponding to the methine proton (CH-C=O) and the three sets of methylene protons (CH ₂) of the cyclobutane ring. The amide protons (-NH ₂) will appear as a broad singlet.
¹³ C NMR	A signal for the carbonyl carbon (C=O) in the downfield region (~175-180 ppm), along with signals for the methine and methylene carbons of the cyclobutane ring.
IR Spectroscopy	Characteristic absorption bands for the amide functional group: N-H stretching (two bands for a primary amide, ~3350 and 3180 cm ⁻¹), and a strong C=O (Amide I band) stretching at ~1650 cm ⁻¹ . ^[6]
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (99.13 g/mol).

Expertise Insight: In ¹H NMR, the puckered nature of the cyclobutane ring can lead to complex splitting patterns for the methylene protons due to diastereotopicity. High-field NMR may be necessary to resolve these signals fully.

Chemical Reactivity and Mechanistic Considerations

The reactivity of **cyclobutanecarboxamide** is dominated by the amide functional group and influenced by the strained four-membered ring.

- Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to cyclobutanecarboxylic acid and ammonia/ammonium salt.^[2] This is a fundamental reaction for amides.
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce the amide to the corresponding primary amine, cyclobutylmethanamine.^[2]
- Dehydration: Dehydration of the primary amide using reagents like phosphorus pentoxide (P_2O_5) or trifluoroacetic anhydride (TFAA) yields the corresponding nitrile, cyclobutanecarbonitrile.



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Caption: Key chemical transformations of **cyclobutanecarboxamide**.

Applications in Drug Development and Materials Science

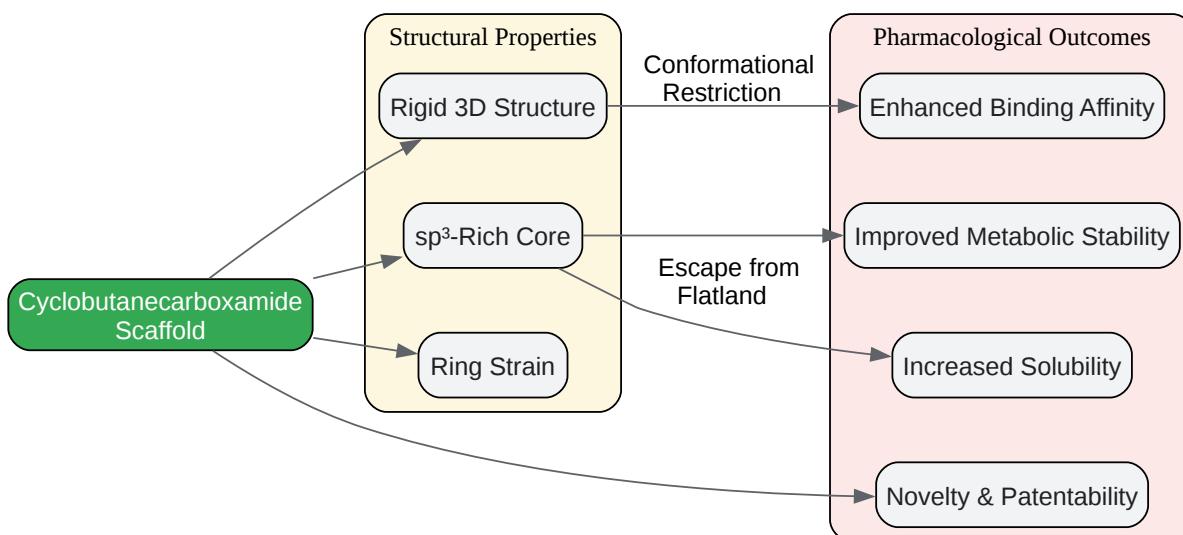
The true value of **cyclobutanecarboxamide** lies in its application as a versatile synthetic intermediate.^{[4][5][10]}

Role as a Conformationally Restricted Scaffold

The rigid, three-dimensional structure of the cyclobutane ring is its most valuable asset in drug design.^{[2][3]} By incorporating this moiety, medicinal chemists can:

- Lock Conformations: Restrict the rotational freedom of side chains, forcing them into specific orientations that can enhance binding to a target protein.^[2]

- Improve Metabolic Stability: Saturated rings like cyclobutane are often less susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to linear alkyl chains or aromatic rings.[2]
- Serve as an Aryl Isostere: The cyclobutane ring can mimic the spatial arrangement of a phenyl ring while offering a non-aromatic, sp^3 -rich alternative, which can improve properties like solubility.[3]



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Caption: The strategic value of the cyclobutane scaffold in achieving desirable drug properties.

Use in Materials Science

Beyond pharmaceuticals, the unique structure of **cyclobutanecarboxamide** can be leveraged in materials science for the creation of novel polymers and advanced materials with specific thermal or mechanical properties.[5]

Safety and Handling

Cyclobutanecarboxamide is classified as harmful if swallowed and causes serious eye irritation.[6]

- GHS Hazard Statements: H302, H319
- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Cyclobutanecarboxamide is more than a simple organic molecule; it is a strategic tool for innovation in chemical synthesis. Its well-defined properties, accessible synthetic routes, and the valuable conformational constraints imparted by the cyclobutane ring make it an indispensable building block for researchers in drug discovery and materials science. As the demand for structurally novel and three-dimensional molecules continues to grow, the importance of intermediates like **cyclobutanecarboxamide** is set to increase, paving the way for the next generation of therapeutics and advanced materials.

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